molecular formula C11H5Cl2NO B5609037 6,8-dichlorobenzo[cd]indol-2(1H)-one CAS No. 5533-49-3

6,8-dichlorobenzo[cd]indol-2(1H)-one

Cat. No. B5609037
CAS RN: 5533-49-3
M. Wt: 238.07 g/mol
InChI Key: GODZYKLNGNOANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis approaches for similar compounds involve multi-step processes, highlighting the complexity of achieving desired structural features. For instance, the synthesis of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole from indole-3-carboxaldehyde showcases a method that could potentially be adapted for 6,8-dichlorobenzo[cd]indol-2(1H)-one, considering the structural similarities between the compounds (Nakagawa et al., 1992). Another notable synthesis involves silver-catalyzed stereoselective cyclization, demonstrating a method that could be relevant for constructing the dichlorobenzo[cd]indol-2(1H)-one backbone (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within this class often features complex arrangements that significantly impact their chemical behavior. Research on similar compounds has elucidated detailed structural characteristics, such as crystal structures and molecular conformations, which are essential for understanding the molecular geometry and potential reactivity of this compound.

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound are influenced by their unique structural features. For example, the presence of halogen substituents can affect reactivity towards nucleophilic substitution or facilitate interactions with metal ions in catalysis (Wang et al., 2022). These characteristics underscore the importance of understanding the chemical properties of such compounds for their application in synthesis and material science.

Mechanism of Action

While the mechanism of action for “6,8-dichlorobenzo[cd]indol-2(1H)-one” is not available, a related compound, 6-nitrobenzo[cd]indole-2(1H)-ketone (compound C2), exhibits an excellent germicidal effect against methicillin-resistant Staphylococcus aureus (MRSA). Mechanism studies show that C2 induces ROS over-production, cell membrane damage, and ATP and virulence factor down-regulation in bacteria .

properties

IUPAC Name

6,8-dichloro-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2NO/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODZYKLNGNOANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970671
Record name 6,8-Dichlorobenzo[cd]indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5533-49-3
Record name 6,8-Dichlorobenzo[cd]indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.